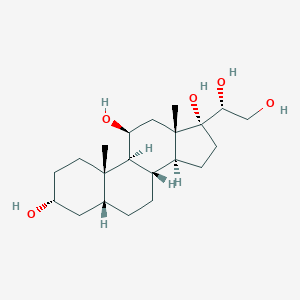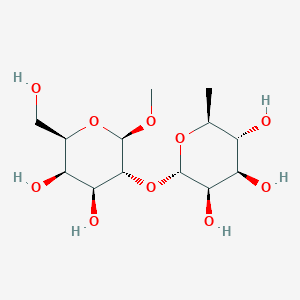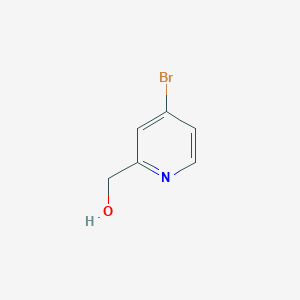
Beta-Cortolone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Clinical Diagnostics and Anti-Doping Control
Beta-Cortolone: plays a crucial role in clinical diagnostics and anti-doping efforts. Researchers have developed a liquid chromatography-MSn (LC-MSn) methodology to quantify free cortisol and its 15 endogenous metabolites, including Beta-Cortolone , in human urine . This method allows for precise detection and monitoring of cortisol-related conditions such as Cushing syndrome and Addison’s disease. Additionally, it aids in identifying potential abuse of corticosteroids, which can interfere with cortisol metabolism.
Cortisol Metabolism Studies
Understanding cortisol metabolism is essential for managing stress-related disorders. Researchers have used LC-MSn to explore the relationships between cortisol and its metabolites. By analyzing Beta-Cortolone alongside other compounds, they gain insights into the complex interplay within the hypothalamus-hypophysis-adrenal axis . This approach surpasses traditional 24-hour urine collection for assessing cortisol levels.
Wirkmechanismus
Target of Action
Beta-Cortolone, also known as β-cortolone, is a metabolite of cortisol . It belongs to the class of organic compounds known as 21-hydroxysteroids . These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone . The primary targets of Beta-Cortolone are glucocorticoid receptors, which are ligand-dependent transcription factors . Glucocorticoids are steroid hormones that are crucial for the preservation of homeostasis .
Mode of Action
Beta-Cortolone interacts with its targets, the glucocorticoid receptors, and modulates their activity. This interaction results in changes in the transcription of specific genes, leading to alterations in various physiological processes .
Biochemical Pathways
Beta-Cortolone affects several biochemical pathways. It is a precursor of vitamin A, which essentially functions in many biological processes including vision . Beta-Cortolone can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .
Pharmacokinetics
It is known that beta-cortolone is a metabolite of cortisol, suggesting that it is formed in the body through metabolic processes .
Result of Action
The molecular and cellular effects of Beta-Cortolone’s action are complex and multifaceted. As an antioxidant, Beta-Cortolone presents significant efficacy against the reactive oxygen species singlet oxygen . It acts as a scavenger of lipophilic radicals within the membranes of every cell compartment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Beta-Cortolone. Furthermore, a variety of environmental factors can put excess stress on beta cells by encouraging the hyperfunctioning of beta cells or by increasing insulin resistance .
Eigenschaften
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-AIEJOZITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318212 | |
| Record name | β-Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-Cortolone | |
CAS RN |
667-66-3 | |
| Record name | β-Cortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC56997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | β-Cortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does beta-cortolone relate to cortisol metabolism?
A1: Beta-cortolone is a major urinary metabolite of cortisol, produced through a series of enzymatic reactions. Cortisol undergoes reduction to form tetrahydrocortisol (THF) and allotetrahydrocortisol (allo-THF). These metabolites are further reduced to generate beta-cortol and beta-cortolone, respectively. [, , ]
Q2: Are there any notable differences in cortisol metabolism between species, particularly regarding beta-cortolone?
A2: Yes, significant interspecies differences exist in cortisol metabolism. For instance, humans excrete low amounts of tetrahydrocortisol and tetrahydrocortisone relative to other corticosteroid metabolites compared to macaque monkeys. Interestingly, macaques excrete 3β-cortol and 3β-cortolone, compounds not typically found in human urine. [] Squirrel monkeys display insignificant urinary excretion of tetrahydrocortisone and tetrahydrocortisol, unlike humans. Conversely, they excrete a large amount of free cortisol, a feature not prominent in humans. []
Q3: What can altered beta-cortolone levels indicate clinically?
A3: Abnormal beta-cortolone levels can be indicative of various conditions. For example, individuals with cirrhosis exhibit a distinct urinary cortisol metabolite pattern, including decreased tetrahydrocortisone and increased cortolones, particularly beta-cortolone, linked to altered enzymatic activity in the liver. [] Elevated levels of beta-cortolone, along with other cortisol metabolites, are observed in the urine of pregnant women compared to non-pregnant women, possibly reflecting fetal cortisol metabolism. [] Additionally, in patients with congenital adrenocortical unresponsiveness to ACTH, urinary excretion of beta-cortolone, along with other cortisol metabolites like THE and THF, is significantly reduced. This finding underscores the critical role of ACTH in regulating cortisol production and metabolism. []
Q4: How is beta-cortolone quantified in urine?
A4: Gas chromatography-mass spectrometry (GC/MS) is a widely employed technique for quantifying beta-cortolone in urine. This method offers high sensitivity and specificity, allowing for accurate measurement of beta-cortolone and other steroid metabolites. Prior to GC/MS analysis, urine samples typically undergo extraction, enzymatic hydrolysis, and purification steps to isolate the target compounds. [, , ]
Q5: Can you elaborate on the use of stable isotopes in studying cortisol metabolism and beta-cortolone production?
A5: Stable isotope-labeled cortisol, such as (1,2,3,4-13C) cortisol, is utilized to determine the urinary cortisol production rate (CPR), offering valuable insights into cortisol metabolism. After administering the tracer, urine is collected, and cortisol metabolites, including beta-cortolone, are isolated and analyzed using gas chromatography-mass spectrometry. This technique allows researchers to precisely measure isotope enrichment and calculate the CPR, providing a sensitive and accurate method for assessing cortisol dynamics in vivo. []
Q6: Are there specific analytical challenges related to quantifying beta-cortolone?
A6: Quantifying beta-cortolone, particularly at low concentrations, presents analytical challenges. For instance, when using (13C4)cortisol to study cortisol metabolism, secondary isotope effects can lead to a decrease in isotope enrichment in metabolites, including beta-cortolone. This necessitates careful consideration during analysis, particularly when measuring isotope dilution in urine samples collected over extended periods. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)











